molecular formula C11H12ClNO B13716528 1-(3-Chlorophenyl)cyclobutanecarboxamide

1-(3-Chlorophenyl)cyclobutanecarboxamide

Cat. No.: B13716528
M. Wt: 209.67 g/mol
InChI Key: BVZXIBOFQBWYLK-UHFFFAOYSA-N
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Description

Contextualization within Cyclobutane (B1203170) Chemistry and Strained Ring Systems

The cyclobutane ring is a four-membered carbocycle that has garnered increasing attention in medicinal chemistry and materials science. nih.govru.nl Unlike their more common five- and six-membered counterparts, cyclobutanes possess significant ring strain, which imparts distinct conformational and electronic properties. nih.gov The puckered conformation of the cyclobutane ring provides a three-dimensional scaffold that can be exploited to orient substituents in specific spatial arrangements. ru.nlcancer.gov This rigid, non-planar structure is a valuable tool for medicinal chemists seeking to improve the metabolic stability of drug candidates by shielding susceptible bonds from enzymatic degradation. ru.nlcancer.gov The incorporation of a cyclobutane moiety, as seen in 1-(3-Chlorophenyl)cyclobutanecarboxamide, can therefore be a deliberate design element to enhance pharmacokinetic properties and explore novel binding interactions with biological targets. ru.nl

Significance of Carboxamide Functionality in Organic Synthesis

The carboxamide group (-CONH2) is a cornerstone of organic and medicinal chemistry. nih.gov It is a prevalent feature in a vast array of pharmaceuticals and biologically active molecules. The amide bond is relatively stable and can participate in hydrogen bonding as both a donor and an acceptor, which is crucial for molecular recognition and binding to biological macromolecules like proteins and enzymes. nih.gov From a synthetic standpoint, carboxamides are versatile intermediates that can be prepared from carboxylic acids, acid chlorides, or nitriles. calstate.edu They can also be transformed into a variety of other functional groups. In the context of this compound, the carboxamide moiety provides a polar handle on an otherwise largely hydrophobic scaffold, influencing its solubility and potential for biological interactions.

Overview of Research Opportunities Pertaining to the Chemical Compound

Given the limited specific research on this compound, numerous opportunities for investigation exist. A primary area of research would be the development of efficient synthetic routes to this and related compounds. calstate.edu Following its synthesis, a thorough characterization of its physicochemical properties would be essential.

A significant research avenue lies in the exploration of its potential biological activities. Given the prevalence of its constituent motifs in pharmaceuticals, it would be logical to screen this compound for a range of biological targets. For instance, many centrally acting drugs contain a chlorophenyl group. The rigid cyclobutane scaffold could be used to probe the conformational requirements of various receptors.

Further research could also explore the use of this compound as a building block in the synthesis of more complex molecules. Its functional groups offer handles for further chemical transformations, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Below is a data table of the closely related precursor, 1-(3-Chlorophenyl)cyclobutanecarboxylic acid, which provides insight into the likely physicochemical properties of the target carboxamide.

PropertyValue
Molecular Formula C11H11ClO2
Molecular Weight 210.66 g/mol
XLogP3-AA 2.9
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Exact Mass 210.044757 g/mol
Monoisotopic Mass 210.044757 g/mol
Topological Polar Surface Area 37.3 Ų
Heavy Atom Count 14
Complexity 224

Data for 1-(3-Chlorophenyl)cyclobutanecarboxylic acid, a likely precursor to the title compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chlorophenyl)cyclobutane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-9-4-1-3-8(7-9)11(10(13)14)5-2-6-11/h1,3-4,7H,2,5-6H2,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZXIBOFQBWYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC(=CC=C2)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Chlorophenyl Cyclobutanecarboxamide and Analogues

Strategies for Cyclobutane (B1203170) Core Construction

The construction of the sterically demanding cyclobutane ring is a pivotal step in the synthesis of 1-(3-chlorophenyl)cyclobutanecarboxamide. Various synthetic strategies have been developed to access this four-membered carbocycle, each with its own advantages and limitations. A plausible and direct route to the 1-arylcyclobutane skeleton involves the reaction of an arylacetonitrile with a 1,3-dihalopropane. For instance, the synthesis of the closely related 1-(4-chlorophenyl)cyclobutane nitrile has been achieved by reacting 4-chlorobenzyl cyanide with 1,3-dibromopropane (B121459) in the presence of a strong base like sodium hydride in dimethyl sulfoxide (B87167) (DMSO). This approach provides the 1-arylcyclobutanecarbonitrile precursor, which can then be further elaborated to the desired carboxamide.

Beyond this direct alkylation approach, several other powerful methodologies exist for the construction of cyclobutane cores, which are broadly applicable to the synthesis of analogues.

Photochemical [2+2] Cycloaddition Reactions to Form Cyclobutanes

Photochemical [2+2] cycloaddition reactions represent a powerful and atom-economical method for the direct formation of cyclobutane rings. This reaction involves the light-induced union of two unsaturated components, typically two alkenes or an alkene and a carbonyl group, to form a four-membered ring. The reaction can be initiated by direct photoexcitation of one of the reactants or through the use of a photosensitizer.

For the synthesis of 1-arylcyclobutane derivatives, a potential strategy involves the [2+2] cycloaddition of a styrene (B11656) derivative, such as 3-chlorostyrene, with a suitable ketene (B1206846) equivalent or an alkene bearing a latent carboxylic acid functionality. The regioselectivity and stereoselectivity of these reactions can often be controlled by the electronic properties of the substituents on the reacting partners and the reaction conditions.

Table 1: Examples of Photosensitizers for [2+2] Cycloadditions

PhotosensitizerTriplet Energy (kcal/mol)
Acetone78-80
Benzophenone69
Thioxanthone65.5

Ring Expansion and Contraction Approaches to Cyclobutane Scaffolds

Alternative strategies for constructing the cyclobutane core involve the manipulation of existing ring systems through ring expansion or contraction reactions. These methods can provide access to complex cyclobutane structures that may be challenging to synthesize via other routes.

A common ring expansion approach involves the rearrangement of a cyclopropylmethyl cation to a cyclobutyl cation. This can be achieved, for example, by treating a cyclopropylmethanol (B32771) derivative with acid. Conversely, ring contraction methods, such as the Favorskii rearrangement of α-halocyclopentanones, can also yield cyclobutanecarboxylic acid derivatives. A more recent development involves the stereoselective synthesis of substituted cyclobutanes from readily available pyrrolidines through a ring contraction mechanism.

Transition Metal-Catalyzed Cyclization Processes

Transition metal catalysis has emerged as a versatile tool for the construction of carbocyclic rings, including cyclobutanes. These methods often proceed under mild conditions and can offer high levels of selectivity. One notable strategy is the palladium-catalyzed arylation of C(sp³)–H bonds. This approach could potentially be used to introduce the 3-chlorophenyl group onto a pre-existing cyclobutane ring bearing a directing group.

Furthermore, transition metal-catalyzed [2+2] cycloadditions of alkenes provide a thermal alternative to the photochemical variants, often with different selectivity profiles. Catalysts based on iron, nickel, or copper have been shown to promote the formation of cyclobutane rings from various unsaturated precursors.

Stereoselective Formation of Substituted Cyclobutanes

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for applications in pharmacology. The stereoselective formation of substituted cyclobutanes can be achieved through various methods. Chiral auxiliaries, catalysts, or substrates can be employed to induce asymmetry in [2+2] cycloaddition reactions. For instance, the use of chiral Lewis acids can catalyze enantioselective [2+2] cycloadditions between alkenes and ketenes.

Moreover, ring contraction of enantiomerically enriched pyrrolidines has been demonstrated to proceed with a high degree of stereospecificity, providing a route to chiral cyclobutane derivatives. The development of catalytic, asymmetric methods for the synthesis of densely functionalized cyclobutanes remains an active area of research.

Installation of the Carboxamide Functional Group

Once the 1-(3-chlorophenyl)cyclobutane core, typically in the form of the corresponding carboxylic acid or nitrile, has been synthesized, the final step is the installation of the carboxamide functional group.

A common and efficient pathway involves the hydrolysis of a nitrile precursor. The 1-(3-chlorophenyl)cyclobutanecarbonitrile, synthesized as described earlier, can be hydrolyzed under acidic or basic conditions to yield 1-(3-chlorophenyl)cyclobutanecarboxylic acid. This transformation is a standard procedure in organic synthesis.

Amide Coupling Reactions Utilizing Cyclobutanecarboxylic Acid Precursors

The direct conversion of a carboxylic acid to an amide is a cornerstone of organic synthesis. This transformation is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. A wide array of coupling reagents have been developed for this purpose, enabling the formation of the amide bond under mild conditions and with high yields.

For the synthesis of this compound from its corresponding carboxylic acid, a variety of coupling agents can be employed. The choice of reagent can depend on the scale of the reaction, the desired purity of the product, and the presence of other functional groups.

Table 2: Common Coupling Reagents for Amide Bond Formation

ReagentFull NameByproduct
DCCN,N'-DicyclohexylcarbodiimideDicyclohexylurea (DCU)
EDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966)1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU)
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateTetramethylurea
HOBtHydroxybenzotriazole (B1436442)-

The general procedure involves reacting the 1-(3-chlorophenyl)cyclobutanecarboxylic acid with the coupling reagent to form an activated intermediate, which then reacts with ammonia (B1221849) or an ammonia equivalent to furnish the target carboxamide. Additives such as hydroxybenzotriazole (HOBt) are often used to suppress side reactions and improve the efficiency of the coupling process.

Aminocarbonylation of Cyclobutanols via Palladium Catalysis

Palladium-catalyzed aminocarbonylation represents a powerful method for the direct conversion of alcohols to amides. organic-chemistry.orgnih.gov This transformation is particularly useful for synthesizing cyclobutanecarboxamides from corresponding cyclobutanol (B46151) precursors. The reaction typically involves the use of a palladium catalyst, a phosphine (B1218219) ligand, and carbon monoxide, which can be supplied from a gaseous source or generated in situ from a solid precursor like molybdenum hexacarbonyl. diva-portal.org

The general mechanism involves the oxidative addition of an activated cyclobutanol derivative (e.g., a triflate or halide) to a palladium(0) species. This is followed by the insertion of carbon monoxide into the palladium-carbon bond to form a palladoyl complex. Subsequent reductive elimination with an amine yields the desired carboxamide and regenerates the palladium(0) catalyst. nih.gov The choice of ligand is crucial for the efficiency and selectivity of the reaction, with ligands such as triphenylphosphine (B44618) (PPh3), dppf, and Xantphos often employed to achieve high yields for various substrates. diva-portal.org

Catalyst SystemCO SourceAmineProductYieldReference
Pd(OAc)2/PPh3CO (gas)Various primary and secondary aminesAryl amidesHigh organic-chemistry.org
Pd(0)Mo(CO)6 (solid)AmidinesAcyl amidinesExcellent diva-portal.org
{Pd(allyl)Cl}2/XantphosCO (gas, 1 atm)Various aminesQuinoline-6-carboxamidesUp to 98% nih.gov

Table 1: Examples of Palladium-Catalyzed Aminocarbonylation Reactions

Functional Group Interconversions to Yield Cyclobutanecarboxamides

Functional group interconversion is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another. solubilityofthings.comimperial.ac.uk In the context of synthesizing cyclobutanecarboxamides, a common precursor is a cyclobutanecarboxylic acid or its corresponding acyl chloride or ester.

A primary method involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia or a primary or secondary amine to furnish the desired cyclobutanecarboxamide (B75595). Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov

Another approach is the hydrolysis of a cyclobutanecarbonitrile. Nitriles can be prepared by nucleophilic substitution of a cyclobutyl halide with a cyanide salt. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the carboxylic acid, which can then be converted to the amide as described above. vanderbilt.edu

Starting MaterialReagent(s)IntermediateFinal Reagent(s)Product
Cyclobutanecarboxylic acidSOCl₂ or (COCl)₂Cyclobutanecarbonyl chlorideNH₃ or RNH₂ or R₂NHCyclobutanecarboxamide
Cyclobutanecarboxylic acidDCC or EDCActivated esterNH₃ or RNH₂ or R₂NHCyclobutanecarboxamide
Cyclobutyl halideNaCN or KCNCyclobutanecarbonitrileH₃O⁺ or OH⁻, then amidationCyclobutanecarboxamide
CyclobutanolR'SO₂ClCyclobutyl sulfonateNaCN, then hydrolysis and amidationCyclobutanecarboxamide

Table 2: Common Functional Group Interconversions for Cyclobutanecarboxamide Synthesis

Incorporation and Derivatization of the 3-Chlorophenyl Moiety

The 3-chlorophenyl group can be introduced at various stages of the synthesis, either by starting with a pre-functionalized precursor or by modifying an existing aromatic ring.

Aromatic Substitution Reactions (Electrophilic and Nucleophilic)

Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry. wikipedia.org For a phenylcyclobutane precursor, direct chlorination can be achieved using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). youtube.com The directing effects of the cyclobutyl group and any other substituents on the ring will determine the regioselectivity of the chlorination. msu.edu Due to the ortho-, para-directing nature of alkyl groups, a mixture of isomers is expected, which may require separation.

Nucleophilic aromatic substitution (SNAr) is less common for simple chloroarenes but can be employed if the aromatic ring is sufficiently activated by strong electron-withdrawing groups.

Metal-Mediated Arylation Strategies

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. semanticscholar.org These methods offer a highly versatile and regioselective way to introduce the 3-chlorophenyl group.

Suzuki Coupling: This reaction involves the coupling of an aryl boronic acid or ester with an aryl halide or triflate, catalyzed by a palladium complex. For instance, 1-bromocyclobutanecarboxamide could be coupled with 3-chlorophenylboronic acid.

Stille Coupling: This involves the reaction of an organostannane with an organic halide, catalyzed by palladium.

Heck Reaction: This reaction couples an alkene with an aryl halide.

Negishi Coupling: This method uses an organozinc reagent to couple with an organic halide, catalyzed by nickel or palladium.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction of amines with aryl halides.

Ullmann Condensation: This is a copper-catalyzed reaction that can form carbon-carbon or carbon-heteroatom bonds.

These reactions provide a powerful toolkit for constructing the 1-(3-chlorophenyl)cyclobutane framework from a variety of precursors. researchgate.net

Reaction NameArylating AgentSubstrateCatalyst
Suzuki3-Chlorophenylboronic acid1-BromocyclobutanecarboxamidePalladium complex
Stille(3-Chlorophenyl)tributylstannane1-IodocyclobutanecarboxamidePalladium complex
Negishi(3-Chlorophenyl)zinc chloride1-BromocyclobutanecarboxamideNickel or Palladium complex

Table 3: Examples of Metal-Mediated Arylation Strategies

Directed Ortho-Metalation and Related Methodologies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.org While this is primarily for ortho-substitution, strategic placement and manipulation of DMGs can lead to the synthesis of meta-substituted products. For example, a directing group could be used to introduce a functional group at a specific position, which is then transformed into the chloro substituent. Common DMGs include amides, carbamates, and methoxy (B1213986) groups. unblog.frresearchgate.net

Chemo-, Regio-, and Diastereoselective Synthetic Routes

Controlling selectivity is a critical aspect of modern organic synthesis. nih.gov

Chemoselectivity: In molecules with multiple functional groups, it is often necessary to react one group selectively while leaving others intact. For example, during the reduction of a molecule containing both an ester and a ketone, a chemoselective reducing agent can be chosen to reduce only the ketone. imperial.ac.uk

Regioselectivity: This refers to the control of the position at which a reaction occurs. nih.gov For instance, in the [2+2] cycloaddition of an allenoate with a terminal alkene, the reaction proceeds with high regioselectivity to form 1,3-disubstituted cyclobutanes. organic-chemistry.org The regioselective arylation of C-H bonds can also be controlled by the choice of catalyst. nih.gov

Diastereoselectivity: This is the selective formation of one diastereomer over another. nih.gov The reduction of a substituted cyclobutanone (B123998) can proceed with high diastereoselectivity to yield a specific cis- or trans-cyclobutanol. acs.org Similarly, Michael additions onto cyclobutenes can be highly diastereoselective, providing access to substituted cyclobutanes with defined stereochemistry. researchgate.net The stereochemical outcome of such reactions is often influenced by steric hindrance and the coordination of reagents to existing functional groups. acs.org

Auxiliary-Aided C-H Activation for Cyclobutane Functionalization

The direct functionalization of otherwise inert C–H bonds represents a powerful strategy for the synthesis of complex molecules from simple precursors. nih.gov In the context of cyclobutane scaffolds, auxiliary-aided C–H activation has emerged as a key methodology for achieving high levels of diastereoselectivity. This approach involves the temporary installation of a directing group, or "auxiliary," onto the cyclobutane substrate. This auxiliary then directs a metal catalyst, typically palladium, to a specific C(sp³)–H bond, enabling its selective cleavage and subsequent arylation. 210.212.36

An extensive screening of auxiliaries has revealed that moieties such as 8-aminoquinoline (B160924) are highly effective in promoting the direct bis-arylation of cyclobutanecarboxamides. 210.212.36 For instance, the reaction of an N-(quinolin-8-yl)cyclobutanecarboxamide with an excess of an aryl iodide in the presence of a palladium catalyst can lead to the formation of trisubstituted cyclobutane scaffolds with an all-cis stereochemistry. 210.212.36 The auxiliary not only facilitates the C–H activation but also controls the stereochemical outcome of the reaction.

The efficiency of the mono- versus bis-arylation can be controlled by the stoichiometry of the reagents. Using a limited amount of the aryl iodide (e.g., 0.5 equivalents) can selectively yield the mono-arylated product, whereas using one or more equivalents leads to the bis-arylated compound. 210.212.36 This methodology provides a direct and efficient route to complex cyclobutane structures that would be challenging to access through traditional synthetic methods. researchgate.net

Table 1: Effect of Auxiliary on Direct C-H Arylation of Cyclobutanecarboxamides

Auxiliary Reaction Type Product Selectivity
8-Aminoquinoline Bis-arylation High diastereoselectivity for all-cis product
2-(Methylthio)aniline Bis-arylation Efficient formation of bis-arylated products

Ligand-Controlled Selectivity in Catalytic Reactions

The ligand environment of a metal catalyst plays a crucial role in determining the selectivity of a chemical transformation. nih.gov In the synthesis of functionalized cyclobutanes, judicious choice of ligands can allow for the differentiation of electronically and sterically similar C–H bonds. Rhodium(II) catalysts, in particular, have demonstrated remarkable utility in this area. By modulating the ligand framework of the rhodium catalyst, it is possible to achieve regiodivergent C–H functionalization of substituted cyclobutanes. nih.gov

For example, the intermolecular C–H insertion reaction of rhodium-bound carbenes can be directed to either the C1 or C3 position of an arylcyclobutane substrate simply by changing the catalyst's ligands. nih.gov Sterically demanding catalysts tend to favor reaction at the most accessible secondary C-H bond, leading to 1,3-disubstituted products. In contrast, other ligand sets can promote functionalization at the tertiary C-H bond, yielding 1,1-disubstituted cyclobutanes. nih.gov

This catalyst-controlled approach provides access to a diverse range of chiral cyclobutane structures, including both 1,1- and cis-1,3-disubstituted isomers, from a common precursor. nih.gov This strategy is particularly valuable as the stereochemistry of substituents on the cyclobutane ring can have a profound impact on the biological activity of the molecule. nih.gov

Another example of ligand-controlled selectivity involves the use of additives to switch the outcome of a reaction. In ruthenium-catalyzed alkyne semihydrogenation, the addition of a catalytic amount of a bidentate thiol can act as a reversible inhibitor, preventing the isomerization of the initially formed (Z)-alkene to the thermodynamically more stable (E)-alkene. elsevierpure.com This allows for the selective synthesis of either the (Z) or (E) isomer using a single catalyst system, simply by the presence or absence of the thiol additive. elsevierpure.com

Stereochemical Control in Multi-Step Syntheses

Achieving specific stereochemical outcomes in the synthesis of complex molecules like this compound often requires multi-step sequences where each step is carefully controlled. The inherent strain and conformational dynamics of the cyclobutane ring present unique challenges and opportunities for stereocontrol. nih.gov

One effective strategy involves leveraging substrate-controlled directing group methods in the early stages of a synthesis to install initial stereocenters. nih.gov Subsequent functionalization can then be influenced by these existing stereocenters. For example, a diastereoselective synthesis can begin with the creation of a cyclobutane hydroxy acid, which can be achieved with high stereocontrol using methods like a double-alkylation reaction with epichlorohydrin. nih.gov This initial stereocenter can then direct subsequent reactions.

In C–H functionalization approaches, the stereochemistry of the starting material can dictate the outcome of the reaction. The geometric, steric, and electronic effects of the substituents on the cyclobutane ring play a subtle but critical role in guiding the catalyst to a specific C-H bond. nih.gov By carefully designing the synthetic route, it is possible to construct cyclobutanes with multiple contiguous stereocenters in a controlled manner. researchgate.net This level of control is essential for the synthesis of specific enantiomers or diastereomers of biologically active compounds, where even minor changes in stereochemistry can lead to significant differences in efficacy.

Development of Novel Synthetic Pathways and Eco-Friendly Approaches

The development of novel, efficient, and environmentally benign synthetic methods is a central goal of modern organic chemistry. mdpi.comnih.gov For the synthesis of pharmaceutical intermediates, this often involves creating routes that are simple, use mild reaction conditions, produce high-purity products, and simplify post-reaction workup. google.com

One patented approach for a related piperazine (B1678402) intermediate involves a three-step reaction sequence starting from diethanolamine (B148213) and 3-chloroaniline. google.comgoogle.com This method is described as having the advantages of being a simple and easy-to-follow route with mild reaction conditions, leading to a high-purity product. google.com Such streamlined syntheses are highly desirable in industrial settings.

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules. This includes the use of solvent-free reaction conditions, recyclable catalysts, and one-pot procedures that minimize waste and energy consumption. mdpi.com For example, the use of basic alumina (B75360) as a catalyst in a solvent-free grinding approach has been shown to be an environmentally benign method for synthesizing certain heterocyclic compounds in excellent yields. mdpi.com While not yet specifically reported for this compound, the application of such eco-friendly principles to its synthesis is an important area for future research. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, is another key strategy for improving the efficiency and environmental footprint of a synthesis. researchgate.net

Reaction Chemistry and Mechanistic Investigations of the Chemical Compound

Cyclobutane (B1203170) Ring Reactivity and Transformations

The cyclobutane ring, characterized by significant angle and torsional strain, is predisposed to reactions that alleviate this inherent instability. These transformations often involve the cleavage of one or more carbon-carbon bonds within the ring.

Ring Opening Reactions under Acidic, Basic, Nucleophilic, Thermolytic, and Photolytic Conditions

The four-membered ring of 1-(3-Chlorophenyl)cyclobutanecarboxamide is susceptible to opening under a variety of conditions, driven by the release of ring strain.

Acidic Conditions: In the presence of strong acids, the cyclobutane ring can undergo cleavage. The reaction is likely initiated by protonation of the carboxamide oxygen, which would enhance the electron-withdrawing nature of the substituent and polarize the C1-C2 and C1-C4 bonds of the cyclobutane ring. A subsequent nucleophilic attack by a counter-ion or solvent molecule could lead to ring opening.

Basic Conditions: While less common for simple cyclobutanes, ring opening under basic conditions could potentially be initiated by deprotonation at a position that facilitates an elimination-type ring cleavage, although this is generally a high-energy process.

Nucleophilic Conditions: Strong nucleophiles can attack one of the electrophilic carbon atoms of the cyclobutane ring, leading to a ring-opened product. The presence of the electron-withdrawing 3-chlorophenyl and carboxamide groups at C1 makes the other ring carbons susceptible to such an attack.

Thermolytic Conditions: Upon heating, cyclobutane derivatives can undergo thermal decomposition, typically through a [2+2] cycloreversion pathway to yield two alkene fragments. For this compound, this could theoretically lead to the formation of 1-chloro-3-vinylbenzene and acrylamide, although this would require high temperatures.

Photolytic Conditions: Photochemical excitation can also induce ring-opening reactions in cyclobutane systems. The specific pathway would depend on the wavelength of light used and the presence of photosensitizers.

Table 1: Summary of Potential Ring Opening Reactions

Condition Reagent/Stimulus Potential Products
Acidic Strong Acid (e.g., H₂SO₄) Ring-opened carbocation intermediates leading to various products
Basic Strong Base (e.g., NaH) Ring-opened anionic intermediates (less likely)
Nucleophilic Strong Nucleophile (e.g., Organolithium reagents) Adducts from ring cleavage
Thermolytic High Temperature 1-chloro-3-vinylbenzene and acrylamide

Skeletal Rearrangements Driven by Ring Strain Release

The release of ring strain in the cyclobutane ring can also drive skeletal rearrangements, often in concert with ring-opening reactions. For instance, under acidic conditions that promote the formation of a carbocation intermediate, a 1,2-hydride or 1,2-alkyl shift could occur, leading to a more stable carbocation and ultimately a rearranged product. Such rearrangements are common in strained ring systems and can lead to the formation of five-membered rings or acyclic structures.

Oxidative and Reductive Transformations of the Cyclobutane Core

Oxidative Transformations: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃), are known to cleave carbon-carbon bonds. In the case of this compound, treatment with a strong oxidizing agent would be expected to lead to the oxidative cleavage of the cyclobutane ring, potentially forming dicarboxylic acid derivatives. For instance, oxidation of cyclobutene (B1205218) with KMnO₄ yields succinic acid. vedantu.com

Reductive Transformations: The cyclobutane ring itself is generally resistant to reduction under standard catalytic hydrogenation conditions (e.g., H₂/Pd, Pt, or Ni). However, the 3-chlorophenyl group is susceptible to reduction. Under forcing conditions, such as high pressure and temperature, catalytic hydrogenation could potentially lead to the reduction of the aromatic ring to a chlorocyclohexyl group.

Reactivity of the Carboxamide Functionality

The carboxamide group is a versatile functional moiety that can undergo a range of transformations.

Amide Bond Transformations and Hydrolysis

The amide bond in this compound can be cleaved through hydrolysis under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the amide will undergo hydrolysis to yield 1-(3-chlorophenyl)cyclobutanecarboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, and subsequent elimination of ammonia.

Base-Catalyzed Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide (B78521), followed by an acidic workup, will also result in the formation of 1-(3-chlorophenyl)cyclobutanecarboxylic acid. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the amide anion.

Studies on the hydrolysis of substituted benzamides provide kinetic and mechanistic insights that can be extrapolated to this system. rsc.orgacs.org

Reactions at the Alpha-Carbon of the Carboxamide Group

The alpha-carbon in a carbonyl compound is the carbon atom adjacent to the carbonyl group. In the case of this compound, the alpha-carbon is the C1 of the cyclobutane ring. However, this carbon does not have any hydrogen atoms attached to it, as it is a quaternary carbon. Therefore, typical alpha-carbon reactions that involve the formation of an enol or enolate by deprotonation of an alpha-hydrogen are not possible for this compound. Reactions such as alpha-halogenation or alpha-alkylation, which are common for many carbonyl compounds, would not be expected to occur at the C1 position of this compound under standard conditions. libretexts.org

Table 2: Summary of Carboxamide Functionality Reactions

Reaction Type Reagents Expected Product
Acidic Hydrolysis H₃O⁺, heat 1-(3-Chlorophenyl)cyclobutanecarboxylic acid, NH₄⁺

The reaction chemistry of this compound is predicted to be rich and varied, primarily driven by the inherent strain of the cyclobutane ring and the reactivity of the carboxamide functional group. While ring-opening reactions, skeletal rearrangements, and oxidative cleavage are anticipated for the cyclobutane core, the carboxamide moiety is expected to undergo hydrolysis under acidic or basic conditions. The absence of alpha-hydrogens on the carbon bearing the carboxamide group precludes typical enolate-based alpha-carbon functionalization. The insights provided in this theoretical overview serve as a foundation for future experimental investigations into the reactivity of this intriguing molecule.

Chemical Transformations of the Chlorophenyl Substituent

The chlorophenyl group is a key site for chemical modification, enabling the introduction of new functional groups and the construction of more complex molecular architectures. Its reactivity is governed by the electronic effects of the chlorine atom and the 1-(cyclobutanecarboxamido) substituent.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The regiochemical outcome of EAS on the this compound ring is controlled by the directing effects of the two existing substituents.

Directing Effects:

Chlorine: As a halogen, chlorine is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, which stabilizes the positively charged intermediate (the sigma complex) when the electrophile attacks at these positions. quora.com However, due to its electronegativity, chlorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack compared to benzene. quora.comunizin.org

1-(Cyclobutanecarboxamido) group: The amide group is generally considered a deactivating group due to the electron-withdrawing nature of the carbonyl. By withdrawing electron density from the ring, it makes the ring less nucleophilic and thus less reactive towards electrophiles. youtube.comsavemyexams.com This deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore directing incoming electrophiles to the meta position. youtube.comsavemyexams.com

Position of AttackDirected byActivating/Deactivating Effect
2Chlorine (ortho)Deactivating
4Chlorine (para)Deactivating
5Amide (meta)Deactivating
6Chlorine (ortho)Deactivating

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, such as a halide, on an aromatic ring by a nucleophile. Unlike SN1 and SN2 reactions, SNAr typically proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

For an SNAr reaction to occur at a reasonable rate, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.

In the case of this compound, the chlorine atom is the leaving group. The 1-(cyclobutanecarboxamido) group is an electron-withdrawing group, but it is located at the meta position relative to the chlorine. A meta-substituent does not provide resonance stabilization for the negative charge that develops during nucleophilic attack at the carbon bearing the chlorine. libretexts.orgbrainly.in Consequently, the 1-(cyclobutanecarboxamido) group offers only weak activation via its inductive effect. Therefore, nucleophilic aromatic substitution on this compound is expected to be difficult, likely requiring harsh reaction conditions such as high temperatures, high pressures, or the use of very strong nucleophiles.

Reactivity in Cross-Coupling Processes

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Aryl chlorides, while generally less reactive than aryl bromides or iodides, can participate in these transformations, particularly with the advent of advanced catalyst systems. researchgate.netresearchgate.net

The chlorophenyl moiety of this compound can serve as an electrophilic partner in various cross-coupling reactions. The amide functionality is generally well-tolerated under many cross-coupling conditions. nih.gov

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base can form a new carbon-carbon bond, replacing the chlorine atom. libretexts.org

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds. The aryl chloride can be coupled with a wide range of amines, including primary and secondary amines, or even ammonia, to yield the corresponding aniline (B41778) derivatives. acs.orgwiley.comsemanticscholar.org

Stille Coupling: This involves the reaction with an organotin reagent.

Negishi Coupling: This reaction utilizes an organozinc reagent.

Sonogashira Coupling: This method is used to form carbon-carbon bonds between the aryl chloride and a terminal alkyne.

The success of these reactions often depends on the choice of palladium catalyst, ligand, base, and solvent. Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have been developed to facilitate the challenging oxidative addition of the palladium(0) catalyst to the strong carbon-chlorine bond. researchgate.netwiley.com

Cross-Coupling ReactionCoupling PartnerBond Formed
Suzuki-MiyauraOrganoboron ReagentC-C
Buchwald-HartwigAmine/AmideC-N
StilleOrganotin ReagentC-C
NegishiOrganozinc ReagentC-C
SonogashiraTerminal AlkyneC-C (sp)

C-H Activation and Functionalization Studies on Cyclobutanecarboxamide (B75595) Systems

Direct functionalization of C-H bonds is a highly atom- and step-economical strategy in organic synthesis. Research has shown that the cyclobutane ring of cyclobutanecarboxamide systems can undergo palladium-catalyzed C-H activation. acs.org This approach typically relies on the use of a directing group attached to the amide nitrogen to control the site-selectivity of the reaction. snnu.edu.cnsnnu.edu.cn

Seminal work by Daugulis and others has demonstrated that directing groups, such as 8-aminoquinoline (B160924), can effectively direct a palladium catalyst to activate the methylene (B1212753) C(sp³)–H bonds of the cyclobutane ring. acs.org This strategy has been successfully applied to cyclobutanecarboxamides, leading to the diastereoselective mono- or bis-arylation of the ring. acs.org

The general mechanism involves the coordination of the directing group to the palladium center, forming a cyclometalated intermediate. This brings the catalyst into close proximity to the C-H bonds of the cyclobutane ring, facilitating their cleavage and subsequent functionalization, for example, by reaction with an aryl halide. This methodology provides a powerful route to complex, stereochemically defined trisubstituted cyclobutane scaffolds. acs.orgresearchgate.net

Radical and Organometallic Reaction Pathways Involving the Compound

Beyond the transformations already discussed, this compound could potentially engage in radical and other organometallic reactions.

Radical Reactions: Aryl radicals can be generated from aryl halides under various conditions, such as using tributyltin hydride and a radical initiator or via photoredox catalysis. An aryl radical generated at the C3 position of the ring could participate in intramolecular reactions, for example, by abstracting a hydrogen atom from the cyclobutane ring or by adding to a suitably positioned unsaturated bond if the amide nitrogen were appropriately functionalized. Such aryl radical cyclizations are known to be effective for forming heterocyclic structures. rsc.orgacs.org

Organometallic Reactions: The aryl chloride can react with strong organometallic reagents. For instance, reaction with magnesium metal would form a Grignard reagent, 1-(3-(magnesiochloro)phenyl)cyclobutanecarboxamide. Similarly, reaction with an organolithium reagent via lithium-halogen exchange would generate the corresponding aryllithium species. These organometallic intermediates are powerful nucleophiles and bases, and could be reacted with a variety of electrophiles to introduce new substituents on the aromatic ring. However, the presence of the acidic N-H proton of the primary amide would be incompatible with these strong organometallic reagents, necessitating protection of the amide group prior to their formation. Gilman reagents (lithium diorganocuprates) are also known to couple with aryl halides to form C-C bonds. libretexts.org

Intramolecular Cyclization and Rearrangement Mechanisms

The structure of this compound allows for the possibility of intramolecular cyclization and rearrangement reactions under specific conditions.

Intramolecular Cyclization: N-aryl amides can undergo intramolecular cyclization to form various heterocyclic compounds. rsc.orgmdpi.comrsc.org For example, under conditions that promote directed ortho-metalation (using a strong base like BuLi), the amide could direct lithiation to the C2 position of the aromatic ring. The resulting aryllithium intermediate could potentially be trapped by an internal electrophile or participate in a redox cyclization. organic-chemistry.org Radical cyclizations involving the aryl chloride and the amide group are also a possibility, potentially leading to lactam-containing fused ring systems. pitt.edu

Rearrangement Mechanisms: The cyclobutane ring is subject to rearrangements, particularly through carbocationic intermediates, driven by the relief of ring strain. For example, if a carbocation were generated on a carbon adjacent to the cyclobutane ring (a cyclobutylmethyl cation), it would readily undergo ring expansion to form a more stable cyclopentyl cation. stackexchange.comresearchgate.net While generating such a carbocation directly from this compound is not straightforward, related transformations under acidic conditions could potentially trigger such rearrangements. stackexchange.com For instance, acid-catalyzed reactions involving the amide carbonyl could, under forcing conditions, lead to intermediates that facilitate ring expansion or other skeletal reorganizations.

Structural Characterization and Stereochemical Analysis

Conformational Analysis of the Cyclobutane (B1203170) Ring in the Chemical Compound

The four-membered cyclobutane ring is not planar but exists in a puckered or "folded" conformation to alleviate torsional strain that would arise from eclipsing hydrogen atoms in a planar structure. dalalinstitute.comlibretexts.org This puckering, often described as a "butterfly" conformation, is a dynamic equilibrium where the ring rapidly interconverts between equivalent puckered forms at room temperature. dalalinstitute.com The equilibrium geometry is a delicate balance between angle strain, which is minimized in a planar ring, and torsional strain, which is reduced by puckering. acs.org

For 1-(3-Chlorophenyl)cyclobutanecarboxamide, the substituents on the cyclobutane ring—the 3-chlorophenyl group and the carboxamide group, both attached to the same carbon (C1)—significantly influence the conformational preference of the ring. The bulky 3-chlorophenyl group is expected to preferentially occupy a pseudo-equatorial position to minimize steric hindrance. researchgate.net This preference can modulate the ring-puckering dynamics, favoring one puckered conformer over the other. acs.orgnih.gov The degree of puckering is defined by the dihedral angle between the C1-C2-C4 and C2-C3-C4 planes. acs.org Computational methods, such as Density Functional Theory (DFT) calculations, combined with experimental techniques like NMR spectroscopy, are employed to study these conformational preferences and the energy barrier associated with ring inversion. acs.orgnih.gov

Table 1: Factors Influencing Cyclobutane Ring Conformation

Factor Description Impact on this compound
Angle Strain Deviation from ideal sp³ bond angles (109.5°). In cyclobutane, angles are closer to 88°, creating significant strain. libretexts.org An inherent feature of the four-membered ring.
Torsional Strain Strain due to eclipsing of bonds on adjacent atoms. Puckering reduces this strain. libretexts.org The primary driving force for the non-planar conformation.

| Steric Strain | Repulsive interactions between substituents. | The bulky 3-chlorophenyl and carboxamide groups influence the puckering to minimize steric interactions, likely favoring a pseudo-equatorial position for the larger group. researchgate.net |

Diastereomeric and Enantiomeric Purity Determination

Since the C1 carbon of the cyclobutane ring is a stereocenter, this compound can exist as a pair of enantiomers. The determination of enantiomeric purity is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for resolving and quantifying enantiomers. nih.gov This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.

For compounds that are difficult to resolve directly, derivatization with a chiral derivatizing agent (CDA) can be employed. researchgate.net This process converts the enantiomers into diastereomers, which have different physical properties and can be separated by standard chromatographic techniques or distinguished by NMR spectroscopy. For instance, a chiral amine can be reacted with a chiral agent like (1R)-(-)-camphor-10-sulfonyl chloride to form diastereomeric sulfonamides, whose ratio can be determined by ¹H or ¹³C NMR. nih.gov

Table 2: Methods for Purity Determination

Method Principle Application to this compound
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to separation. nih.govmdpi.com Direct separation and quantification of the (R) and (S) enantiomers.
NMR with Chiral Derivatizing Agents Conversion of enantiomers into diastereomers with distinct NMR spectra, allowing for quantification of the ratio. researchgate.net Indirect determination of enantiomeric excess by analyzing the integration of diastereomer-specific signals.

| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral compound. The magnitude of rotation is proportional to the concentration of the enantiomer. researchgate.net | Used to measure the optical rotation of an enantiomerically enriched sample. |

Advanced Spectroscopic Methods for Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.

NMR spectroscopy is the most powerful tool for elucidating the molecular structure in solution.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, distinct signals would be expected for the aromatic protons of the 3-chlorophenyl group, the protons of the cyclobutane ring, and the amide (N-H) protons. The complex splitting patterns of the cyclobutane protons would be indicative of their relative stereochemistry.

¹³C NMR: The carbon NMR spectrum shows the number of chemically non-equivalent carbon atoms. Characteristic chemical shifts would be observed for the carbonyl carbon of the amide, the aromatic carbons (with the carbon attached to chlorine showing a distinct shift), the quaternary C1 of the cyclobutane ring, and the methylene (B1212753) carbons of the ring. mdpi.com

2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular framework.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to map out the proton connectivity within the cyclobutane ring and the aromatic system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to, providing unambiguous C-H assignments. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is vital for connecting the different fragments of the molecule, for example, linking the cyclobutane ring protons to the carbonyl carbon and the quaternary aromatic carbon. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is invaluable for determining the stereochemistry and preferred conformation of the molecule, such as the relative orientation of the substituents on the cyclobutane ring.

Table 3: Predicted NMR Data for this compound

Technique Expected Observations Information Gained
¹H NMR Signals in aromatic region (7-8 ppm), aliphatic region (1.5-3.0 ppm for cyclobutane), and amide region (variable, broad). Proton environment, integration, and scalar coupling (connectivity).
¹³C NMR Signal for C=O (~170-180 ppm), aromatic carbons (120-150 ppm), aliphatic carbons (20-50 ppm). Number of unique carbons, chemical environment.
COSY Cross-peaks between adjacent cyclobutane protons and adjacent aromatic protons. H-H connectivity.
HSQC Correlation of each cyclobutane and aromatic proton to its attached carbon. Direct C-H connectivity.
HMBC Correlations from cyclobutane protons to C1, C=O, and aromatic carbons. Long-range C-H connectivity, confirming the molecular skeleton.

| NOESY | Spatial correlations between protons on the phenyl ring and the cyclobutane ring. | Conformation and stereochemistry. |

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrations.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amide N-H Stretching 3400-3200 (often two bands for primary amide)
Aromatic C-H Stretching 3100-3000
Aliphatic C-H Stretching 3000-2850
Amide C=O (Amide I band) Stretching ~1680-1630
Amide N-H (Amide II band) Bending ~1640-1550
Aromatic C=C Stretching ~1600, 1475

| Aromatic C-Cl | Stretching | ~1100-1000 |

These absorption bands provide clear evidence for the presence of the key amide and chlorophenyl functionalities within the molecule. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition with high confidence. Techniques like electrospray ionization (ESI) are typically used. arabjchem.org The fragmentation pattern observed in the mass spectrum can also provide structural information, showing the loss of characteristic fragments such as the carboxamide group or the chlorophenyl ring, further corroborating the proposed structure.

X-ray Crystallographic Analysis of Related Cyclobutanecarboxamide (B75595) Scaffolds

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. youtube.com While a crystal structure for this compound itself may not be publicly available, analysis of related cyclobutanecarboxamide or cyclophosphamide (B585) scaffolds in the solid state reveals key structural features. nih.gov

Such studies provide unambiguous data on:

Bond lengths and angles: Confirming the geometry of the cyclobutane ring and its substituents.

Solid-state conformation: Revealing the exact puckering of the cyclobutane ring and the orientation of the 3-chlorophenyl and carboxamide groups in the crystal lattice. researchgate.net

Intermolecular interactions: Identifying hydrogen bonding (e.g., between amide groups) and other packing forces in the crystal.

This technique serves as the ultimate benchmark for validating the structures proposed by spectroscopic methods and computational models. criver.com

Computational and Theoretical Chemistry Studies of the Chemical Compound

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. These methods solve the Schrödinger equation (or a simplified form) to provide detailed information about the electronic structure and energy of a molecule. For 1-(3-Chlorophenyl)cyclobutanecarboxamide, DFT calculations would be instrumental in understanding its fundamental chemical nature.

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure would reveal the distribution of electrons within the this compound molecule. This includes identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energies of which are crucial for predicting chemical reactivity. The HOMO-LUMO gap provides an indication of the molecule's stability and its propensity to undergo electronic transitions.

Natural Bond Orbital (NBO) analysis would further elucidate the bonding characteristics, such as the nature of the covalent bonds between atoms, lone pairs, and any delocalization of electron density. This would offer insights into the stability conferred by specific interactions within the molecule, for instance, between the chlorophenyl ring and the cyclobutanecarboxamide (B75595) moiety.

Molecular Geometry Optimization and Energetic Landscapes

DFT methods are routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. pennylane.ai This process involves finding the minimum energy conformation on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Exploring the energetic landscape would involve identifying other stable conformers (local minima) and the transition states that connect them. This provides a comprehensive picture of the molecule's flexibility and the energy barriers associated with conformational changes.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

ParameterBond/AnglePredicted Value (Illustrative)
Bond LengthC-Cl1.75 Å
Bond LengthC=O (Amide)1.24 Å
Bond LengthC-N (Amide)1.35 Å
Bond AngleC-C-C (Cyclobutane)~88-90°
Dihedral AnglePhenyl-CyclobutaneVariable

Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the interpretation and assignment of spectral bands. For this compound, this would allow for the identification of characteristic vibrational modes associated with the chlorophenyl group, the cyclobutane (B1203170) ring, and the carboxamide functional group.

Molecular Dynamics (MD) Simulations for Conformational Sampling

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule over time. pennylane.ai By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom, providing a detailed view of conformational changes and intermolecular interactions.

For this compound, MD simulations would be invaluable for sampling its vast conformational space. This would reveal the preferred conformations in different environments (e.g., in a solvent) and the transitions between them. Such information is critical for understanding how the molecule might interact with biological targets or other chemical species.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful approach to investigate the step-by-step process of a chemical reaction, providing details that are often difficult to obtain experimentally. unipd.itrsdjournal.org This involves mapping the potential energy surface of the reacting system to identify reactants, products, intermediates, and, crucially, transition states.

Transition State Characterization

The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of a chemical reaction. Characterizing the geometry and energy of the transition state is essential for understanding the reaction's kinetics and mechanism. For reactions involving this compound, such as its synthesis or degradation, computational modeling could identify the structures of the transition states. A frequency calculation on a proposed transition state structure would confirm its nature by the presence of a single imaginary frequency corresponding to the motion along the reaction path.

Activation Energy Calculations

Computational chemistry provides powerful tools to investigate the reaction kinetics of this compound by calculating the activation energy. Density Functional Theory (DFT) is a commonly employed method for these calculations, often utilizing basis sets such as B3LYP/6-311++G(d,p). biointerfaceresearch.com Such studies can elucidate the transition states and energy barriers associated with various chemical transformations the molecule might undergo.

For instance, the thermal stability and potential rearrangement reactions of the cyclobutane ring, a strained four-membered ring, can be explored. researchgate.net Computational models can predict the energy required to initiate ring-opening reactions, which are characteristic of cyclobutane derivatives. researchgate.net The influence of the 3-chlorophenyl and carboxamide substituents on the activation energy for these processes can be systematically investigated. By mapping the potential energy surface, researchers can identify the minimum energy pathways for reactions, providing insights into reaction mechanisms and predicting the feasibility of different reaction pathways under various conditions. These theoretical calculations are invaluable for understanding the intrinsic reactivity of the molecule.

Prediction of Chemical Reactivity Descriptors

The chemical reactivity of this compound can be quantitatively described through various descriptors derived from computational chemistry. researchgate.net These descriptors are often calculated using DFT and provide a theoretical basis for understanding the molecule's behavior in chemical reactions. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω). researchgate.net

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net Chemical hardness and softness are measures of the molecule's resistance to change in its electron distribution. Electronegativity provides insight into the molecule's ability to attract electrons, and the electrophilicity index quantifies its tendency to act as an electrophile. Analysis of the Molecular Electrostatic Potential (MEP) map can further identify the nucleophilic and electrophilic sites within the molecule, with electron-rich regions (typically colored red or yellow) indicating likely sites for electrophilic attack, and electron-poor regions (blue) indicating sites susceptible to nucleophilic attack. mdpi.com

DescriptorSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMOIndicates electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMOIndicates electron-accepting ability
Energy GapΔE = ELUMO - EHOMORelates to chemical reactivity and stability
Chemical Hardnessη = (ELUMO - EHOMO) / 2Measures resistance to deformation of electron cloud
Chemical SoftnessS = 1 / ηReciprocal of hardness, indicates higher reactivity
Electronegativityχ = -(EHOMO + ELUMO) / 2Measures the ability to attract electrons
Electrophilicity Indexω = χ2 / 2ηQuantifies the electrophilic nature of the molecule

Structural Influence on Chemical Properties and Selectivity

The specific arrangement of atoms and functional groups in this compound has a profound influence on its chemical properties and reactivity. The cyclobutane ring, being a strained aliphatic structure, contributes to the molecule's three-dimensional shape and can participate in ring-opening reactions. researchgate.netnih.gov The presence and position of the chloro-substituent on the phenyl ring, as well as the carboxamide group, are critical in determining the electronic distribution across the molecule.

The chlorine atom at the meta-position of the phenyl ring acts as an electron-withdrawing group through induction, which can affect the reactivity of the aromatic ring in electrophilic substitution reactions. The carboxamide group contains both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), which can influence its intermolecular interactions and biological activity. nih.gov Computational studies can quantify these electronic effects and predict how they modulate the molecule's reactivity. For example, by comparing the calculated properties of this compound with its isomers (e.g., with the chloro group at the ortho or para position), researchers can gain a detailed understanding of the structure-activity relationship. ijbiotech.com This knowledge is crucial for designing related compounds with desired chemical or pharmacological properties.

Solvation Effects and Intermolecular Interactions

The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the molecule's properties. These studies can predict how the polarity of the solvent affects the compound's conformational stability, reactivity, and spectral properties.

Potential Applications and Future Research Directions in Non Clinical Contexts

Role as a Chemical Building Block for Complex Molecules

The inherent ring strain of the cyclobutane (B1203170) motif makes it a valuable synthetic intermediate. lifechemicals.comwikipedia.org Cyclobutane derivatives are frequently utilized in organic synthesis for constructing more complex molecular frameworks through ring-opening or ring-expansion reactions. lifechemicals.comacs.org The presence of the carboxamide and the 3-chlorophenyl group on 1-(3-Chlorophenyl)cyclobutanecarboxamide offers multiple points for chemical modification.

The carboxamide group can be hydrolyzed to a carboxylic acid, converted to other functional groups, or used as a directing group in C-H activation reactions to further functionalize the cyclobutane ring. acs.orgacs.orgnih.gov The chlorine atom on the phenyl ring provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of a wide variety of substituents. chemicalbook.com These features make this compound a potentially versatile scaffold for the synthesis of novel and structurally diverse organic molecules. The construction of cyclobutanes has garnered significant attention due to the unique properties of the four-membered ring skeleton. sci-hub.se

Development as an Intermediate in Materials Science

Cyclobutane derivatives have found notable applications in materials science, particularly in the synthesis of polymers with unique properties. lifechemicals.com The incorporation of the rigid and strained cyclobutane ring into a polymer backbone can influence its thermal and mechanical properties. For instance, certain cyclobutane-containing polymers exhibit stress-responsive behavior. lifechemicals.com

The structure of this compound suggests its potential as a monomer or a precursor to a monomer for polymerization. The carboxamide linkage could be incorporated into polyamide chains, while the 3-chlorophenyl group could be functionalized to introduce cross-linking sites or to tune the optical and electronic properties of the resulting material. Future research could explore the polymerization of this or related molecules to create novel polymers and composites with tailored characteristics for applications in electronics, optics, or advanced coatings.

Catalysis and Organocatalysis with Cyclobutane Derivatives

The field of organocatalysis has seen significant advancements through the use of chiral small molecules to catalyze stereoselective reactions. bohrium.com Cyclobutane derivatives, with their defined three-dimensional structures, can serve as scaffolds for the design of novel organocatalysts. mdpi.com

While this compound itself is not a catalyst, it could be chemically modified to incorporate catalytically active moieties. For example, the carboxamide nitrogen could be part of a larger, chiral ligand structure. The rigid cyclobutane framework could help in creating a well-defined chiral pocket around a catalytic center, potentially leading to high levels of enantioselectivity in catalyzed reactions. Research in this area would involve the synthesis of chiral derivatives of this compound and the evaluation of their catalytic activity in various organic transformations.

Exploration of Novel Chemical Probes for Research

Chemical probes are essential tools for studying biological systems and biochemical pathways. mdpi.comscilit.comljmu.ac.uk The design of such probes often involves a scaffold molecule that can be tagged with a reporter group, such as a fluorescent dye or a radioactive isotope. The 3-chlorophenyl group of this compound could potentially serve as a site for the introduction of such tags.

Integration of Sustainable and Green Chemistry Principles in Synthesis

Modern chemical synthesis places a strong emphasis on the development of environmentally friendly processes. rsc.orgrsc.orgresearchgate.netaip.orgmdpi.com The synthesis of this compound and its derivatives could be approached with green chemistry principles in mind. This might involve the use of safer solvents, catalytic methods to reduce waste, and energy-efficient reaction conditions such as microwave-assisted synthesis.

For instance, the formation of the carboxamide bond could be achieved through direct amidation of the corresponding carboxylic acid using green catalysts, minimizing the use of stoichiometric activating agents. mdpi.com The synthesis of the cyclobutane ring itself could be explored through photochemical [2+2] cycloadditions, which can often be performed under mild conditions. Applying these principles would not only make the synthesis of this compound more sustainable but also align with the broader goals of modern chemical research.

Advanced Computational Design of Analogues with Tuned Chemical Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity. walshmedicalmedia.comfrontiersin.orgneuroquantology.comnih.govnih.gov In the absence of extensive experimental data for this compound, computational methods could be employed to predict its behavior and to design analogues with specific desired properties.

Techniques such as Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, vibrational frequencies, and to model its reactivity in various chemical transformations. walshmedicalmedia.com Quantitative Structure-Activity Relationship (QSAR) studies could be performed on a virtual library of analogues to predict their potential efficacy for a given application. nih.gov Such computational studies would be invaluable in guiding future synthetic efforts and in prioritizing which derivatives of this compound are most promising for specific non-clinical applications.

Q & A

Q. What synthetic strategies are recommended for preparing 1-(3-Chlorophenyl)cyclobutanecarboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with cyclobutane ring formation via [2+2] photocycloaddition or ring-closing metathesis. The chlorophenyl group is introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution. Carboxamide formation can be achieved through coupling reactions (e.g., HATU/DCC-mediated) between the cyclobutane carboxylic acid derivative and an amine. Optimization involves adjusting solvent polarity (e.g., DMF for solubility), temperature (40–80°C for substitution reactions), and catalysts (e.g., Pd for cross-coupling). Yield improvements may require iterative purification via column chromatography or recrystallization .

Q. How should researchers validate the structural identity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm the cyclobutane ring (characteristic δ 2.5–3.5 ppm for ring protons) and chlorophenyl substituents (δ 7.2–7.5 ppm). FT-IR can verify the carboxamide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular ion alignment with the theoretical mass (e.g., C₁₁H₁₁ClN₂O: 246.0563 g/mol). Cross-reference with PubChem spectral libraries for analogous compounds (e.g., cyclohexanecarboxamide derivatives) .

Q. What stability protocols are critical for handling this compound in aqueous and non-aqueous systems?

  • Methodological Answer : The compound is sensitive to UV light and hydrolysis due to the carboxamide group. Store in amber vials under inert gas (N₂/Ar) at –20°C. In aqueous buffers (pH 6–8), use stabilizers like 1% BSA or 0.1% Tween-20 to prevent aggregation. For non-aqueous systems (e.g., DMSO stock solutions), limit freeze-thaw cycles to ≤3 and confirm stability via HPLC every 6 months .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the chlorophenyl and cyclobutane moieties in biological activity?

  • Methodological Answer : Synthesize derivatives with (a) halogen substitutions (e.g., F, Br) on the phenyl ring and (b) cyclobutane ring expansions/contractions (e.g., cyclohexane or cyclopropane analogs). Test these in assays targeting enzymes (e.g., kinases) or receptors (e.g., GPCRs). Use molecular docking to correlate substituent electronegativity/steric effects with binding affinity. For example, highlights SAR-driven optimization for chlorophenyl derivatives in kinase inhibition .

Q. What experimental approaches resolve contradictions in reported receptor binding affinities across studies?

  • Methodological Answer : Employ orthogonal assays (e.g., SPR for kinetic analysis vs. radioligand binding for equilibrium studies). Control for batch-to-batch purity differences via LC-MS (≥98% purity threshold). Validate receptor specificity using knockout cell lines or competitive antagonists. Meta-analysis of data from PubChem and independent repositories (e.g., ChEMBL) can identify outliers due to assay conditions (e.g., pH, co-solvents) .

Q. Which advanced analytical techniques are optimal for quantifying trace impurities in synthesized batches?

  • Methodological Answer : UPLC-MS/MS with a C18 column (1.7 µm particles) achieves baseline separation of impurities (e.g., unreacted chlorophenyl precursors). Set detection limits to 0.1% w/w using a charged aerosol detector (CAD). For chiral impurities, use chiral HPLC with cellulose-based columns. Compare impurity profiles against ICH Q3A guidelines .

Q. How can computational models predict metabolic pathways and toxicity risks for this compound?

  • Methodological Answer : Use in silico tools like SwissADME to predict Phase I metabolism (e.g., cytochrome P450-mediated oxidation of the cyclobutane ring). Combine with molecular dynamics simulations to assess metabolite binding to off-target proteins (e.g., hERG channel). Validate predictions with in vitro hepatocyte assays and LC-HRMS-based metabolomics .

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